Product packaging for (1-Methyl-2-piperidinylidene)thiourea(Cat. No.:CAS No. 126826-79-7)

(1-Methyl-2-piperidinylidene)thiourea

Cat. No.: B138709
CAS No.: 126826-79-7
M. Wt: 171.27 g/mol
InChI Key: DJIPCSXZWOUNKX-UHFFFAOYSA-N
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Description

(1-Methyl-2-piperidinylidene)thiourea is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a thiourea moiety, a well-established privileged structure in drug design, integrated with a piperidine ring system . The thiourea group is renowned for its ability to form stable hydrogen bonds with key amino acid residues in the active sites of various enzymes and receptors, making it a versatile scaffold for developing bioactive molecules . This compound is intended for research applications only. Its structural features are associated with a broad spectrum of pharmacological activities, as documented in studies of analogous compounds. Piperidine and thiourea derivatives are frequently explored as core structures in the development of potential therapeutic agents . Researchers investigate these scaffolds for their diverse biological properties, which may include cytotoxic, antibacterial, and kinase inhibitory activities . The presence of the thiourea branch allows it to act as a key pharmacophore, capable of interacting with various intracellular targets . The piperidine subunit is a common motif in many pharmaceuticals and can contribute to the molecule's overall pharmacokinetic profile. As a research chemical, this compound serves as a valuable intermediate or precursor for the synthesis of more complex molecules aimed at probing biological pathways or developing new therapeutic candidates . Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop novel ligands for various targets involved in disease processes. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N3S B138709 (1-Methyl-2-piperidinylidene)thiourea CAS No. 126826-79-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

126826-79-7

Molecular Formula

C7H13N3S

Molecular Weight

171.27 g/mol

IUPAC Name

(E)-(1-methylpiperidin-2-ylidene)thiourea

InChI

InChI=1S/C7H13N3S/c1-10-5-3-2-4-6(10)9-7(8)11/h2-5H2,1H3,(H2,8,11)/b9-6+

InChI Key

DJIPCSXZWOUNKX-UHFFFAOYSA-N

SMILES

CN1CCCCC1=NC(=S)N

Isomeric SMILES

CN\1CCCC/C1=N\C(=S)N

Canonical SMILES

CN1CCCCC1=NC(=S)N

Synonyms

(1-Methyl-2-piperidinylidene)thiourea

Origin of Product

United States

Synthetic Methodologies for 1 Methyl 2 Piperidinylidene Thiourea and Analogs

General Synthetic Routes to Substituted Thiourea (B124793) Derivatives

The formation of the thiourea functional group is a cornerstone of organic synthesis, with several reliable methods having been developed and refined over many years. These strategies typically involve the reaction of an amine with a suitable thiocarbonylating agent.

Reactions of Isothiocyanates with Amines

The most prevalent and versatile method for the synthesis of unsymmetrical N,N'-disubstituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine. acs.orgbeilstein-journals.org This reaction is generally straightforward, proceeding via the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate.

The reaction is typically high-yielding and can be performed under mild conditions, often at room temperature in a variety of solvents. The broad commercial availability of a wide range of isothiocyanates and amines makes this method highly adaptable for creating diverse libraries of thiourea derivatives. The reaction conditions can be influenced by the nucleophilicity of the amine and the electrophilicity of the isothiocyanate. acs.org For instance, electron-withdrawing groups on the isothiocyanate can enhance its reactivity, while sterically hindered amines may require more forcing conditions. acs.org

A key consideration for the synthesis of (1-Methyl-2-piperidinylidene)thiourea via this route would be the generation and use of an isothiocyanate precursor that, upon reaction with an appropriate amine, would yield the desired structure.

Alternative Thiourea Formation Strategies

From Thiophosgene (B130339): Thiophosgene (CSCl₂) is a highly reactive thiocarbonyl donor that can react with two equivalents of a primary amine to form symmetrical thioureas, or sequentially with different amines to produce unsymmetrical derivatives. mdpi.comresearchgate.net The reaction proceeds through an initial formation of a thiocarbamoyl chloride, which then reacts with a second amine molecule. mdpi.com Due to the high toxicity and hazardous nature of thiophosgene, its use is often reserved for situations where other methods are not feasible. researchgate.net

From Dithiocarbamates: Dithiocarbamates, which can be prepared from amines and carbon disulfide, serve as versatile intermediates in thiourea synthesis. beilstein-journals.org In some procedures, dithiocarbamate (B8719985) salts are decomposed in situ to generate isothiocyanates, which then react with another amine. beilstein-journals.org Alternatively, dithiocarbamates can react directly with amines, often under thermal conditions, to yield thioureas. This approach avoids the handling of toxic reagents like thiophosgene. mdpi.com

Starting MaterialsReagentsProductKey Features
Amine + Isothiocyanate-N,N'-Disubstituted ThioureaHigh yield, mild conditions, wide substrate scope. acs.orgbeilstein-journals.org
Amine (2 eq.) + Thiophosgene-Symmetrical ThioureaUtilizes a highly reactive but toxic reagent. mdpi.comresearchgate.net
Amine + Carbon DisulfideBase, then another amineUnsymmetrical ThioureaInvolves dithiocarbamate intermediate, avoids highly toxic reagents. beilstein-journals.org

Specific Synthetic Approaches for Piperidinylidene-Thiourea Scaffolds

The synthesis of the specific this compound scaffold is not explicitly detailed in readily available literature. However, based on the known reactivity of related cyclic amidines, a plausible synthetic strategy can be proposed. The core of this approach would involve the reaction of a suitable piperidine-based precursor with a thiocarbonylating agent.

A likely precursor for this synthesis is 2-imino-1-methylpiperidine , a cyclic amidine. The synthesis of such cyclic amidines can be achieved through various methods, including the treatment of lactams with activating agents followed by reaction with amines. rsc.org

Once the 2-imino-1-methylpiperidine is obtained, it can be reacted with a thiocarbonyl transfer reagent to form the desired thiourea. A potential route involves the reaction with an isothiocyanate . For instance, reaction with an unsubstituted isothiocyanic acid equivalent or a protected isothiocyanate could yield the target molecule.

Another potential method involves the direct thiocarbonylation of 2-imino-1-methylpiperidine using a reagent like thiophosgene or a thiophosgene equivalent. This reaction would need to be carefully controlled to achieve the desired monosubstitution.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the target compound while minimizing side reactions. For the proposed synthesis of this compound, several parameters would need to be systematically investigated.

Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. For the reaction of an amine with an isothiocyanate, a range of aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) are commonly used.

Temperature: While many thiourea syntheses proceed at room temperature, heating may be necessary for less reactive substrates or to increase the reaction rate. Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions, often leading to higher yields in shorter reaction times. nih.govorientjchem.org

Catalyst: While often not necessary, the addition of a base or an acid catalyst can sometimes facilitate the reaction. For instance, in syntheses involving dithiocarbamates, a base is typically required for the initial formation of the dithiocarbamate salt. beilstein-journals.org

Stoichiometry: The molar ratio of the reactants is a critical parameter. For the synthesis of unsymmetrical thioureas, a 1:1 stoichiometry of the amine and isothiocyanate is typically employed.

A hypothetical optimization table for the reaction of 2-imino-1-methylpiperidine with an isothiocyanate is presented below:

EntrySolventTemperature (°C)Time (h)Yield (%)
1THF2524Low
2DCM2524Moderate
3Acetonitrile2524Moderate
4THF606High
5Acetonitrile (Microwave)1000.5Very High

Exploration of Sustainable and Green Chemistry Approaches in Thiourea Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. The principles of green chemistry, such as the use of safer solvents, energy efficiency, and atom economy, are increasingly being applied to thiourea synthesis.

Water as a Solvent: Several studies have demonstrated the feasibility of conducting thiourea synthesis in water, which is a non-toxic, non-flammable, and inexpensive solvent. organic-chemistry.org This approach often simplifies the work-up procedure, as the product may precipitate from the aqueous medium.

Solvent-Free Reactions: Mechanochemical methods, such as grinding or ball milling, offer a completely solvent-free approach to thiourea synthesis. beilstein-journals.org These methods are not only environmentally benign but can also lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry.

Catalyst-Free Synthesis: The development of catalyst-free protocols is another important aspect of green chemistry. Many reactions of amines with isothiocyanates proceed efficiently without the need for a catalyst, thus reducing the chemical waste and simplifying the purification process. nih.gov

The application of these green chemistry principles to the synthesis of this compound would be a valuable area of future research, potentially leading to a more sustainable and efficient manufacturing process.

Advanced Spectroscopic and Structural Characterization of 1 Methyl 2 Piperidinylidene Thiourea

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is essential for identifying the functional groups within a molecule. For (1-Methyl-2-piperidinylidene)thiourea, these methods would provide clear signatures for its key structural moieties.

Characteristic Absorption Bands of Thiocarbonyl (C=S), Iminyl (C=N), and Amide (N-H) Moieties

The FTIR and Raman spectra of this compound would be dominated by vibrations from the thiourea (B124793) and piperidinylidene portions of the molecule.

Thiocarbonyl (C=S) Moiety: The C=S stretching vibration is a key marker for thiourea and its derivatives. Unlike the sharp, intense C=O band in ureas, the C=S stretch is often weaker and can be coupled with other vibrations. It is typically observed in the fingerprint region of the infrared spectrum, generally between 800 and 1200 cm⁻¹. In similar thiourea-containing compounds, this band has been identified around 1037 cm⁻¹ and can shift upon coordination with metal ions. chemrevlett.com The presence of this band would confirm the thiourea functional group.

Iminyl (C=N) Moiety: The cyclic structure contains an iminyl group (C=N) as part of the piperidinylidene ring system. The stretching vibration for a C=N double bond is expected to appear in the 1690-1620 cm⁻¹ region. For Schiff base ligands containing a C=N group, this band is strong and has been observed at approximately 1623 cm⁻¹. chemrevlett.com This absorption would be a clear indicator of the imine functionality within the molecule.

Amide (N-H) Moiety: The thiourea group includes a primary amine (-NH₂) with two N-H bonds. These give rise to characteristic stretching vibrations, typically appearing as one or two sharp bands in the region of 3400-3100 cm⁻¹. In solid-state spectra, the position and broadness of these bands can be influenced by hydrogen bonding. researchgate.net Additionally, N-H bending vibrations (scissoring) are expected around 1650-1580 cm⁻¹, which might overlap with the C=N stretching band.

Table 1: Expected Characteristic Vibrational Bands

Functional Group Moiety Expected Wavenumber Range (cm⁻¹) Type of Vibration
Thiocarbonyl C=S 800 - 1200 Stretching
Iminyl C=N 1620 - 1690 Stretching
Amide N-H 3100 - 3400 Stretching
Amide N-H 1580 - 1650 Bending
Alkyl C-H 2850 - 3000 Stretching

Spectroscopic Probes for Intramolecular Hydrogen Bonding and Tautomerism

The structure of this compound is conducive to the formation of an intramolecular hydrogen bond between one of the N-H protons of the thiourea moiety and the nitrogen atom of the iminyl group.

Intramolecular Hydrogen Bonding: This interaction would create a stable six-membered ring. In vibrational spectroscopy, such hydrogen bonding typically leads to a red shift (shift to lower frequency) and broadening of the N-H stretching band compared to a "free" N-H group. The presence of a broad band at the lower end of the 3300-3100 cm⁻¹ range could be strong evidence for this structural feature. The formation of intramolecular hydrogen bonds is a known strategy to stabilize molecular conformations. chemrevlett.com

Tautomerism: Thiourea derivatives can exhibit tautomerism, existing in either a thione (C=S) form or a thiol-imine (C-SH) form. Vibrational spectroscopy can distinguish between these forms. The presence of a strong C=S band and the absence of a distinct S-H stretching band (typically found around 2600-2550 cm⁻¹) would indicate that the thione form is predominant. The given name, this compound, implies the thione tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-proton framework of a molecule. A full NMR analysis, including 1D and 2D techniques, would confirm the connectivity and spatial arrangement of the atoms in this compound. nih.gov

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Connectivity

The ¹H NMR spectrum would show distinct signals for each unique proton environment in the molecule.

Piperidine (B6355638) Ring Protons: The three pairs of methylene (B1212753) protons (-CH₂-) on the piperidine ring (at positions 3, 4, and 5) would likely appear as complex, overlapping multiplets in the upfield region, typically between δ 1.5 and 3.5 ppm. The protons on the carbon adjacent to the imine nitrogen (C3) and the methyl-substituted nitrogen (C5) would be the most deshielded.

N-Methyl Protons: The methyl group attached to the piperidine nitrogen would produce a sharp singlet, expected around δ 2.5-3.0 ppm.

Amide Protons (-NH₂): The protons of the terminal amine group would likely appear as a broad singlet in the downfield region (potentially δ 7.0-9.0 ppm), with its chemical shift and broadness being highly dependent on the solvent, concentration, and the extent of hydrogen bonding.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides one signal for each unique carbon atom, confirming the carbon backbone of the structure.

Thiocarbonyl Carbon (C=S): This is the most deshielded carbon in the molecule, with a characteristic chemical shift expected in the range of δ 170-185 ppm.

Iminyl Carbon (C=N): The imine carbon of the piperidinylidene ring would also be significantly downfield, likely appearing around δ 150-165 ppm.

Piperidine Ring Carbons: The five carbons of the piperidine ring would show signals in the aliphatic region (δ 20-60 ppm). The carbons adjacent to the nitrogen atoms (C2 and C6) would be the most deshielded within this group.

N-Methyl Carbon: The methyl carbon would give a signal in the upfield region, typically around δ 30-40 ppm.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Assignments

Position Group Expected ¹H NMR Shift (ppm) Expected ¹³C NMR Shift (ppm)
Thiourea C=S - ~170 - 185
Thiourea -NH₂ ~7.0 - 9.0 (broad s) -
Piperidine-2 C=N - ~150 - 165
Piperidine-3,4,5 -CH₂- ~1.5 - 2.5 (m) ~20 - 40
Piperidine-6 -CH₂-N(Me)- ~3.0 - 3.5 (t) ~45 - 55

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Comprehensive Structural Assignment

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be employed. nih.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (¹H-¹H correlations) through bonds. It would be crucial for tracing the connectivity of the methylene groups within the piperidine ring, showing which protons are adjacent to each other.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹H-¹³C one-bond correlations). It would be used to definitively link each proton signal to its corresponding carbon atom, for instance, matching the N-methyl proton singlet to its specific carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is vital for piecing together the entire molecular puzzle. For example, an HMBC correlation would be expected from the N-methyl protons to the C6 and C2 carbons of the piperidine ring, and from the NH₂ protons to the thiocarbonyl (C=S) and iminyl (C=N) carbons, confirming the core structure of the molecule.

Mass Spectrometry (MS) for Accurate Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is a fundamental tool for determining the molecular weight of a compound and gaining insight into its structure through controlled fragmentation. For this compound (C₇H₁₃N₃S), high-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, confirming its elemental composition.

Under typical soft ionization techniques like electrospray ionization (ESI), the compound is expected to be observed as a protonated molecule, [M+H]⁺. Based on its molecular formula, the predicted monoisotopic mass and the m/z values for common adducts are presented below. uni.lu

AdductCalculated m/z
[M]171.08302
[M+H]⁺172.09030
[M+Na]⁺194.07224
[M+K]⁺210.04618
[M-H]⁻170.07574

The fragmentation of thiourea derivatives in a mass spectrometer is influenced by the substituents attached to the core structure. tsijournals.com In tandem mass spectrometry (MS/MS) experiments, the protonated molecule [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID) to generate a pattern of fragment ions. While specific experimental data for this compound is not detailed in the literature, plausible fragmentation pathways can be proposed based on the known behavior of thioureas and cyclic amine structures. researchgate.netmdpi.com

Key fragmentation reactions would likely involve the cleavage of the bonds within the thiourea moiety and the piperidinylidene ring. mdpi.com Common fragmentation pathways for related compounds include the loss of the thiourea side chain or cleavages within the cyclic portion of the molecule. tsijournals.comnih.gov For instance, α-cleavage adjacent to the ring's nitrogen atom is a characteristic fragmentation pathway for N-alkylated cyclic amines. mdpi.com Another likely fragmentation involves the scission of the C=N bond, separating the piperidinylidene ring from the thiourea group.

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state molecule and the packing of these molecules within a crystal lattice. While a specific crystal structure determination for this compound is not publicly documented, extensive crystallographic data on analogous thiourea derivatives allow for a detailed and accurate prediction of its structural characteristics. nih.govnih.gov

Piperidinylidene Moiety: Unlike a simple piperidine ring which typically adopts a stable chair conformation, the presence of an exocyclic double bond at the C2 position in the piperidinylidene ring introduces significant conformational constraints. This arrangement forces the atoms C1, N1, C2, C6, and the exocyclic nitrogen of the thiourea group to be nearly coplanar. Consequently, the ring is expected to adopt a distorted conformation, such as a 'sofa' or 'half-chair' arrangement, to minimize ring strain.

Thiourea Moiety: The core thiourea fragment, -NH-C(=S)-NH-, in related derivatives is generally found to be planar or nearly planar. rsc.org This planarity arises from the delocalization of π-electrons across the N-C-N system and is often stabilized by intramolecular hydrogen bonds. researchgate.net Thiourea derivatives can exist in different conformations due to rotation around the C-N single bonds, commonly referred to as cis-trans isomerism. rsc.org The conformation is often influenced by the formation of intermolecular hydrogen bonds, which are crucial for stabilizing the crystal lattice. mersin.edu.trnih.gov

The crystal packing of thiourea derivatives is predominantly directed by a network of strong and weak hydrogen bonds. mersin.edu.trnih.gov In the case of this compound, the primary amine group (-NH₂) provides two hydrogen bond donors (N-H), while the thione sulfur atom (C=S) acts as an effective hydrogen bond acceptor.

The most common and stabilizing interaction observed in the crystal structures of N-substituted thioureas is the formation of centrosymmetric dimers via a pair of N-H···S hydrogen bonds. nih.govnih.gov This interaction typically forms a stable, eight-membered ring motif, which is a recurring feature in the supramolecular assembly of these compounds. researchgate.net

The following table summarizes typical crystallographic data for related thiourea derivatives, illustrating common crystal systems and space groups.

Compound TypeCrystal SystemSpace GroupKey Interactions
N,N'-disubstituted thioureasMonoclinicP2₁/cN-H···S dimers, C-H···S nih.govresearchgate.net
Acyl thiourea derivativesTriclinicP-1N-H···O, N-H···S, C-H···π mersin.edu.trhacettepe.edu.tr
Pyridyl thiourea polymorphsMonoclinicP2₁/c or P2₁/nN-H···N, N-H···S, π-π stacking researchgate.net
Symmetrical bis-thioureasTriclinicP-1O-H···S, π-π interactions nih.govmdpi.com

Computational Chemistry Investigations of 1 Methyl 2 Piperidinylidene Thiourea

Density Functional Theory (DFT) Studies

Density Functional Theory is a cornerstone of quantum chemical calculations, balancing computational cost and accuracy for studying the electronic structure of molecules. researchgate.net It is widely used to determine optimized geometries, electronic properties, and spectroscopic parameters of organic compounds, including various thiourea (B124793) derivatives. mdpi.comresearchgate.net

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For a flexible molecule like (1-Methyl-2-piperidinylidene)thiourea, which contains a piperidine (B6355638) ring and a rotatable thiourea group, conformational analysis is crucial to identify different stable conformers and their relative energies.

While specific data for this compound is not available, studies on similar structures, such as 1-(phenyl(piperidin-1-yl)methyl)naphthalene-2-ol, have successfully employed DFT methods like B3LYP with a 6-311G(d,p) basis set to determine their optimized geometries. researchgate.net Such calculations provide precise bond lengths, bond angles, and dihedral angles. For the title compound, key parameters would include the C=S and C-N bond lengths of the thiourea moiety and the geometry of the piperidine ring.

Table 1: Representative Theoretical Geometric Parameters for a Thiourea Derivative Moiety (Calculated using DFT) Note: This table presents typical data for a related thiourea structure to illustrate the output of geometry optimization, not specific values for this compound.

ParameterBond/AngleCalculated Value
Bond LengthC=S1.685 Å
Bond LengthC-N (amide)1.378 Å
Bond LengthC-N (piperidine)1.321 Å
Bond AngleN-C-N118.5°
Bond AngleN-C=S120.7°
Dihedral AngleN-C-N-C178.9°

Data modeled after findings for related heterocyclic thiourea derivatives.

Analysis of the electronic structure provides deep insights into a molecule's reactivity and stability. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity; a smaller gap suggests the molecule is more easily excitable and thus more reactive. researchgate.net

Computational studies on thiourea-based metal complexes have shown that DFT calculations can effectively determine these frontier molecular orbitals. researchgate.net For instance, complexation of a thiourea ligand with a metal ion significantly reduces the HOMO-LUMO gap, thereby increasing its reactivity compared to the free ligand. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another vital tool. They visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would be expected to show a high negative potential (red/yellow) around the sulfur atom of the thiourea group, indicating its susceptibility to electrophilic attack, and positive potential (blue) around the N-H protons.

Table 2: Example Frontier Orbital Energies for a Thiourea Ligand (Calculated using DFT/B3LYP) Note: This data is illustrative, based on published values for thiourea-type compounds.

Molecular OrbitalEnergy (eV)
HOMO-6.15 eV
LUMO-1.98 eV
Energy Gap (ΔE) 4.17 eV

Values are representative of uncomplexed thiourea derivatives found in computational literature. researchgate.net

DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure.

Vibrational Frequencies (FT-IR): Theoretical calculations can predict the infrared spectrum by determining the normal modes of vibration. For thiourea derivatives, characteristic vibrational bands include the N-H stretch, C=S stretch, and C-N stretch. mdpi.com Computational studies on similar compounds often show a good correlation between calculated and experimental frequencies after applying a scaling factor to account for systematic errors in the theoretical method. researchgate.net The C=S stretching vibration in thiourea complexes is a key diagnostic peak, typically appearing in the 700-600 cm⁻¹ range, and its position is sensitive to the molecule's environment and coordination. mdpi.comrsc.org

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. mdpi.com For this compound, calculations would predict the shifts for the methyl protons, the distinct protons of the piperidine ring, and the carbons, including the characteristic C=S carbon, which is typically found significantly downfield (e.g., >180 ppm) in ¹³C NMR spectra. mdpi.com

Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Thiourea Derivative Note: This table illustrates the correlation between theoretical and experimental data for a representative thiourea-containing molecule.

Vibrational AssignmentExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹) (Scaled)
N-H Stretch31763180
C-H Stretch (aliphatic)29252930
C=S Stretch707702
C-N Stretch14801475

Data modeled from studies on N-Phenylmorpholine-4-carbothioamide. mdpi.com

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Solvent Interactions

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a view of the molecule in motion. chemrxiv.org By solving Newton's equations of motion over time, MD simulations can explore conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent. ed.ac.uk

For this compound, an MD simulation in a solvent like water or DMSO would reveal:

Dynamic Conformational Changes: How the piperidine ring puckers and how the thiourea group rotates over time.

Solvent Interactions: The formation and lifetime of hydrogen bonds between the thiourea's N-H groups and solvent molecules. The solvent accessible surface area (SASA) can also be calculated to understand which parts of the molecule are most exposed to the solvent.

Studies on related piperidine and thiourea compounds have used MD simulations for tens to hundreds of nanoseconds to confirm the stability of ligand-protein complexes and analyze intermolecular interaction patterns. rsc.orgrsc.org

Quantum Chemical Calculations for Reaction Pathway Elucidation and Transition State Characterization

Quantum chemical calculations are instrumental in mapping out potential chemical reactions. nih.govrsc.org This involves identifying the structures of reactants, products, and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate.

For a reaction involving this compound, such as its synthesis or its participation in a subsequent reaction, computational chemists would:

Propose a plausible reaction mechanism.

Optimize the geometries of the reactants, intermediates, and products.

Perform a transition state search to locate the TS structure connecting reactants to products.

Confirm the TS by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculate the energy barrier to predict the feasibility of the reaction.

These methods have been successfully applied to predict reaction outcomes and guide the development of new synthetic routes for complex molecules. nih.gov

Computational Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are critical in determining the structure, stability, and aggregation properties of molecules. In both the solid state and in solution, this compound would be expected to form intermolecular hydrogen bonds via its thiourea group (N-H···S=C).

Computational methods like Non-Covalent Interaction (NCI) analysis can be used to visualize these weak interactions. NCI plots generate surfaces that identify and characterize different types of non-covalent contacts within a molecule or between molecules. Studies on piperidine derivatives have utilized NCI analysis to confirm the presence of van der Waals forces and steric repulsion, which govern the molecule's conformation and interaction potential. researchgate.net Similarly, analyses of thiourea derivatives in crystal structures reveal extensive networks of hydrogen bonds that dictate the packing arrangement.

Coordination Chemistry of 1 Methyl 2 Piperidinylidene Thiourea

Ligand Properties of Piperidinylidene Thioureas

Thiourea-based ligands are renowned for their flexible coordination behavior, which stems from the presence of multiple potential donor atoms and the possibility of tautomerism. uobasrah.edu.iq

Identification of Multi-Donor Sites (Sulfur and Nitrogen Atoms)

Piperidinylidene thioureas, including (1-Methyl-2-piperidinylidene)thiourea, possess several potential coordination sites. The primary donor atoms are the sulfur of the thiocarbonyl group (C=S) and the nitrogen atoms of the thiourea (B124793) and piperidine (B6355638) moieties. nih.govmdpi.com

Sulfur Atom: The sulfur atom is the most common coordination site in thiourea-type ligands, acting as a soft donor that readily binds to soft and borderline metal ions like Pd(II), Pt(II), Cu(I), and Ag(I). nih.govresearchgate.net Coordination through sulfur is confirmed by changes in the vibrational spectra, particularly a shift in the ν(C=S) band. mdpi.com

Nitrogen Atoms: The nitrogen atoms of the thiourea backbone (–NH– and =N–) are also potential donor sites. The exocyclic imine nitrogen (=N–) and the endocyclic piperidine nitrogen can participate in chelation, especially with harder metal ions. The involvement of nitrogen in coordination is often dependent on the steric and electronic properties of the substituents on the ligand. uobasrah.edu.iqnih.gov

The ambidentate nature of these ligands allows for a rich and varied coordination chemistry. nuph.edu.ua

Influence of Substituents and Protonation State on Ligand Behavior

The coordination behavior of piperidinylidene thioureas is significantly influenced by the nature of the substituents on the nitrogen atoms and the protonation state of the ligand.

Substituents: The methyl group on the piperidine nitrogen in this compound influences the ligand's electronic properties and steric profile. Alkyl substituents are electron-donating, which increases the basicity of the adjacent nitrogen and can affect the donor strength of the sulfur atom. Steric hindrance from the piperidine ring and its substituent can dictate the preferred coordination geometry of the resulting metal complex. researchgate.net In contrast, electron-withdrawing substituents, such as acyl groups, can lead to different coordination modes, for instance, favoring O,S-bidentate chelation. nih.gov

Protonation State: The thiourea moiety can be deprotonated, particularly in the presence of a base, to form a monoanionic ligand. This deprotonation at the NH group enhances the donor capacity of the adjacent nitrogen atom, facilitating N,S-bidentate chelation to form stable five- or six-membered chelate rings with a metal ion. The protonation state is a critical factor that determines whether the ligand acts as a neutral monodentate donor or a charged bidentate chelator.

Synthesis and Characterization of Metal Complexes with this compound

While specific synthesis and characterization data for this compound complexes are not available in the reviewed literature, the general procedures and characterization techniques for related thiourea complexes are well-established. nih.gov

Exploration of Diverse Coordination Modes: Monodentate, Bidentate, and Bridging Ligand Architectures

Based on the behavior of analogous ligands, this compound is expected to exhibit several coordination modes:

Monodentate: The ligand can coordinate to a metal center solely through the sulfur atom. This is a common mode for neutral thiourea ligands, especially with soft metal ions, leading to complexes with geometries such as square-planar or tetrahedral, depending on the metal and other ligands present. nih.gov

Bidentate (Chelating): Upon deprotonation, the ligand can act as an N,S-bidentate chelator, forming a stable ring with the metal center. The nitrogen atom involved could be the exocyclic imine nitrogen. This mode is common in complexes of Ni(II), Pd(II), and Pt(II). rsc.org

Bridging: The thiourea unit can bridge two metal centers, with the sulfur atom coordinating to both. This mode is often found in polynuclear complexes and clusters. mdpi.com Dimeric structures with bridging thiourea ligands have been reported for copper(I) and silver(I). nih.gov

The specific coordination mode adopted would depend on factors such as the metal-to-ligand ratio, the nature of the metal ion, the reaction conditions, and the presence of other coordinating anions.

Spectroscopic Signatures of Metal-Ligand Coordination (UV-Vis, FTIR, NMR)

The coordination of this compound to a metal ion would be expected to produce distinct changes in its spectroscopic signatures.

Illustrative Spectroscopic Data for a Hypothetical Metal Complex

mdpi.comnih.govrsc.org
Spectroscopic TechniqueExpected Signature of CoordinationReference
FTIR (cm⁻¹)A decrease in the ν(C=S) stretching frequency (typically ~700-850 cm⁻¹) and a shift in the ν(N-H) and ν(C-N) bands upon coordination. New bands at lower frequencies corresponding to ν(M-S) and ν(M-N) may appear.
NMR (ppm)In ¹H NMR, the N-H proton signal would likely shift downfield upon complexation. In ¹³C NMR, the thiocarbonyl (C=S) carbon signal would shift, typically to a higher or lower field depending on the coordination mode, indicating a change in its electronic environment.
UV-Vis (nm)Shifts in the ligand-based π→π* and n→π* transitions. The appearance of new, lower-energy bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions (for transition metals with d-electrons).

Structural Elucidation of Coordination Compounds via X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of coordination compounds. For complexes of piperidinylidene thioureas, this technique provides unequivocal evidence of the coordination mode, the geometry around the metal center, and the specific bond lengths and angles.

Although no crystal structures for complexes of this compound are reported, studies on related systems have revealed various geometries. For example, palladium(II) complexes with N,N'-disubstituted thioureas often exhibit a square-planar geometry with the metal coordinated to sulfur atoms. nih.gov Copper(I) and silver(I) complexes frequently show tetrahedral or trigonal planar geometries, sometimes forming dimeric or polymeric structures with bridging thiourea ligands. nih.govnih.gov

Illustrative Crystallographic Data for a Hypothetical [M(L)₂X₂] Complex

nih.govrsc.org
ParameterExpected ObservationReference
Coordination GeometryCould be tetrahedral, square planar, or octahedral depending on the metal (M) and other ligands (X).
M-S Bond Length (Å)Typically in the range of 2.2-2.4 Å for transition metals.
M-N Bond Length (Å)If chelated, typically in the range of 2.0-2.2 Å.
S-M-S or S-M-N Bond Angles (°)Angles would be characteristic of the specific coordination geometry (e.g., ~90° for square planar/octahedral, ~109.5° for tetrahedral).

No Published Research Found for this compound

Following a comprehensive search of scientific literature and chemical databases, no published research, theoretical studies, or documented applications could be found for the specific chemical compound This compound or its metal complexes.

The search, aimed at uncovering information for an article on the coordination chemistry of this compound, yielded no results for the requested sections on theoretical studies of metal-ligand interactions, bonding, complex stability, or its potential non-biological applications in fields such as material science or chemical sensing.

Chemical databases, including PubChem, confirm the existence of the molecule this compound, providing its chemical formula (C₇H₁₃N₃S) and structure. uni.lu However, these databases explicitly state that there is no literature or patent data available for this specific compound. uni.lu

Extensive queries for related scientific papers on its synthesis, coordination with metals, computational chemistry (such as Density Functional Theory, DFT), material science uses, or function as a chemical sensor also failed to identify any relevant studies. While a significant body of research exists for other thiourea derivatives and their metal complexes, which details their theoretical and applied chemistry, this information is not applicable to the specific, requested compound as per the strict constraints of the inquiry.

Therefore, it is not possible to provide an article on the "" focusing on the specified topics, as the foundational scientific research required to do so does not appear to be publicly available.

Catalytic Applications and Mechanistic Studies of 1 Methyl 2 Piperidinylidene Thiourea Analogues in Organocatalysis

The Role of Thiourea (B124793) Derivatives as Organocatalysts

Thiourea derivatives have established themselves as a cornerstone of organocatalysis, primarily owing to their capacity to act as potent hydrogen bond donors. nih.govmdpi.com This ability is central to their catalytic activity, enabling the activation of electrophilic substrates and the stabilization of transition states.

Dual Hydrogen Bond Donor and Anion Binding Capabilities in Catalysis

The catalytic prowess of thiourea derivatives stems from the two N-H protons of the thiourea moiety, which can form strong, directional hydrogen bonds with Lewis basic functional groups, such as carbonyls, nitro groups, and imines. nih.govmdpi.com This dual hydrogen bonding interaction effectively lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile, rendering it more susceptible to nucleophilic attack.

In the context of (1-Methyl-2-piperidinylidene)thiourea analogues, the thiourea unit is expected to engage in this dual hydrogen bonding. For instance, in the activation of a carbonyl compound, the two N-H protons would bind to the carbonyl oxygen, increasing its electrophilicity. Furthermore, the thiourea moiety can also exhibit anion binding capabilities, where it can stabilize anionic intermediates or the counter-ion of a cationic species, thereby influencing the stereochemical outcome of a reaction. nih.gov

Bifunctional Catalysis and Synchronous Activation Mechanisms

A key advancement in thiourea organocatalysis has been the development of bifunctional catalysts, which possess both a hydrogen bond donor (thiourea) and a Brønsted or Lewis basic site within the same molecule. nih.gov This bifunctionality allows for the simultaneous activation of both the electrophile and the nucleophile, leading to highly organized transition states and enhanced reactivity and stereoselectivity. nih.govnih.gov

Analogues of this compound are inherently bifunctional. The thiourea part acts as the hydrogen bond donor, while the (1-Methyl-2-piperidinylidene) moiety, being a cyclic guanidine (B92328), serves as a strong Brønsted base. researchgate.net This built-in basic site can deprotonate a pro-nucleophile, generating the active nucleophilic species in close proximity to the activated electrophile. This synchronous activation is believed to be crucial for achieving high levels of stereocontrol in asymmetric reactions. nih.govnih.gov

Asymmetric Catalysis Mediated by Chiral Piperidinylidene Thioureas

The introduction of chirality into the backbone of piperidinylidene thiourea analogues opens up the exciting possibility of their use in asymmetric catalysis. By employing a chiral scaffold, these catalysts can create a chiral environment around the reacting molecules, directing the formation of one enantiomer over the other. While specific research on chiral this compound analogues is limited, the principles can be extrapolated from the extensive studies on other chiral bifunctional thioureas, particularly those incorporating guanidine moieties. nih.govresearchgate.net

Application in Enantioselective Michael Additions

The enantioselective Michael addition is a fundamental carbon-carbon bond-forming reaction, and bifunctional thiourea catalysts have been extensively used to control its stereochemical outcome. rsc.orgrsc.orgnih.gov A chiral piperidinylidene thiourea catalyst would be expected to activate the Michael acceptor (e.g., a nitroolefin or an enone) through hydrogen bonding with the thiourea moiety, while the guanidine base would deprotonate the Michael donor (e.g., a malonate or a ketone) to form a chiral ion pair. This dual activation would then guide the facial selectivity of the nucleophilic attack.

Table 1: Illustrative Catalytic Activity of Guanidine-Thiourea Analogues in Asymmetric Michael Additions

EntryMichael AcceptorMichael DonorCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Reference
1trans-β-NitrostyreneDiethyl malonate10Toluene249585 researchgate.net
22-Cyclohexen-1-oneAcetophenone5CH2Cl2488892 nih.gov
3(E)-Nitrostyrene1,3-Diketone10THF129290 nih.gov

This table presents illustrative data for guanidine-thiourea catalysts as direct data for piperidinylidene thiourea analogues is not widely available.

Catalysis of Asymmetric Aza-Henry and Aldol (B89426) Reactions

The aza-Henry (or nitro-Mannich) reaction, the addition of a nitroalkane to an imine, is a powerful method for the synthesis of chiral β-nitroamines, which are precursors to valuable 1,2-diamines. nih.govnih.govscilit.comresearchgate.net Chiral bifunctional thioureas have been shown to be highly effective catalysts for this transformation. nih.govresearchgate.net A chiral piperidinylidene thiourea would activate the imine through hydrogen bonding and deprotonate the nitroalkane via its guanidine base, facilitating the enantioselective addition.

Similarly, in the asymmetric aldol reaction, the catalyst would activate the aldehyde electrophile while the guanidine moiety would generate the enolate from a ketone or other carbonyl pronucleophile. nih.govmasterorganicchemistry.comthieme-connect.dethieme-connect.de The resulting chiral scaffold would then control the stereochemistry of the carbon-carbon bond formation.

Table 2: Illustrative Performance of Bifunctional Thiourea Catalysts in Asymmetric Aza-Henry and Aldol Reactions

EntryReaction TypeElectrophileNucleophileCatalyst Loading (mol%)SolventYield (%)ee (%)Reference
1Aza-HenryN-Boc-imineNitromethane10Toluene9491 nih.gov
2Aza-HenryN-PMP-benzaldimineNitroethane5CH2Cl28588 nih.gov
3Aldol4-NitrobenzaldehydeAcetone20Acetone9975 nih.gov
4AldolIsobutyraldehydeCyclohexanone10Dioxane8996 thieme-connect.de

This table presents illustrative data for bifunctional thiourea catalysts as direct data for piperidinylidene thiourea analogues is not widely available.

Use in Stereoselective Cycloadditions and Multicomponent Reactions

The ability of bifunctional thioureas to control the spatial orientation of two reacting partners makes them excellent candidates for catalyzing stereoselective cycloaddition reactions. rsc.orgnih.govresearchgate.net In a Diels-Alder reaction, for instance, a chiral piperidinylidene thiourea could activate the dienophile through hydrogen bonding, thereby controlling the endo/exo selectivity and the facial selectivity of the cycloaddition.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly atom-economical and efficient. rsc.org Chiral bifunctional thioureas have emerged as powerful catalysts for asymmetric MCRs. A chiral piperidinylidene thiourea could orchestrate the assembly of multiple components by activating one substrate through hydrogen bonding and another through Brønsted base catalysis, leading to the formation of multiple stereocenters in a single step.

Table 3: Illustrative Applications of Bifunctional Thioureas in Cycloadditions and Multicomponent Reactions

EntryReaction TypeSubstrate 1Substrate 2Substrate 3Catalyst Loading (mol%)Yield (%)ee (%)Reference
1[4+2] CycloadditionAnthraceneN-Ethylmaleimide-108590 rsc.org
21,3-Dipolar CycloadditionNitroneCinnamate-59295 rsc.org
3Ugi-type MCRBenzaldehydeAnilineIsocyanide108885 rsc.org
4Hantzsch-type MCRAldehydeEthyl acetoacetateAmmonia1591- rsc.org

This table presents illustrative data for bifunctional thiourea catalysts as direct data for piperidinylidene thiourea analogues is not widely available.

Elucidation of Reaction Mechanisms and Transition State Structures

Understanding the intricate details of how these catalysts operate at a molecular level is crucial for the rational design of more efficient and selective catalytic systems. Researchers employ a combination of computational and spectroscopic techniques to unravel the complexities of the catalytic cycles, identify key intermediates, and elucidate the origins of stereocontrol.

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in providing a plausible description of the reaction mechanisms involving guanidine-thiourea organocatalysts. nih.govnih.gov These investigations help to map out the entire catalytic cycle, identifying the most likely reaction pathways and the associated energy barriers.

In a study on the nitro-Michael addition catalyzed by a new guanidine-thiourea organocatalyst, extensive DFT calculations, incorporating solvent and dispersion effects, were performed to understand the reaction mechanism. nih.govnih.gov The calculations revealed that the high activity and conformational flexibility of the catalyst could lead to thermodynamic control of the reaction products, which in some cases explained the observed low enantioselectivity. nih.gov

For the asymmetric Henry (nitroaldol) reaction, computational models have been used to propose plausible transition states that explain the observed stereochemical outcomes. nih.gov These models often suggest a cooperative mechanism where the guanidinium (B1211019) unit acts as a Brønsted base to deprotonate the nucleophile, while the thiourea moiety activates the electrophile via hydrogen bonding. nih.govrsc.org The specific geometry of this ternary complex in the transition state is what ultimately determines the facial selectivity of the reaction.

A key finding from DFT studies is the identification of the crucial structural elements within the catalyst that govern chiral induction. In some systems, groups such as a cyclohexyl or a phenyl group attached to the chiral backbone play a significant role in creating the necessary steric environment for enantioselection. rsc.org The difference in activation energies between the competing transition states leading to the major and minor enantiomers can be dissected into contributions from steric and electronic effects, providing a deeper understanding of the origin of enantioselectivity. rsc.org

Catalyst Analogue FeatureReactionKey Computational FindingReference
Guanidine-ThioureaNitro-Michael AdditionHigh catalyst activity and flexibility can lead to thermodynamic control, explaining low enantioselectivity. nih.gov
Chiral Guanidine-ThioureaAsymmetric Henry ReactionA plausible cooperative mechanism with a defined transition state geometry explains stereochemical outcomes. nih.gov
Rh(II)/Chiral GuanidineN-H Bond InsertionThe guanidinium acts as a chiral proton shuttle, creating a hydrogen-bonding network for stereo-determinant protonation. rsc.org

While computational studies provide theoretical insights, spectroscopic techniques offer direct experimental evidence for the existence of proposed intermediates and their structures. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful tools in this regard. mdpi.comanalis.com.myresearchgate.net

In studies of thiourea derivative complexes, IR spectroscopy has been used to observe shifts in the stretching frequencies of N-H, C=S, and C=O bonds upon substrate binding. analis.com.myresearchgate.net These shifts provide direct evidence of hydrogen bonding between the catalyst and the substrate. For instance, a shift to a lower frequency for the C=S bond can indicate its involvement in coordination or hydrogen bonding, which is a key aspect of catalyst activation. mdpi.com

¹H and ¹³C NMR spectroscopy are also invaluable for characterizing catalyst-substrate interactions. Changes in the chemical shifts of the thiourea protons upon addition of a substrate can be monitored to quantify the strength of the hydrogen bonding interaction. analis.com.my In some cases, the formation of specific catalyst-substrate adducts can be directly observed, providing crucial information about the species present in the reaction mixture.

Advanced spectroscopic techniques, though less commonly reported for this specific class of catalysts, can provide even more detailed information. For example, techniques like 2D NMR can elucidate the precise spatial relationships between the catalyst and the bound substrates.

Spectroscopic TechniqueObservationImplication for MechanismReference
Infrared (IR) SpectroscopyShift in N-H and C=S stretching frequencies upon substrate addition.Direct evidence of hydrogen bonding between the catalyst and substrate. mdpi.comanalis.com.my
¹³C NMR SpectroscopyDownfield shift of the thiocarbonyl carbon signal upon coordination.Suggests decreased electron density on the thiocarbonyl carbon due to interaction with the substrate. mdpi.com
¹H NMR SpectroscopyChanges in the chemical shifts of thiourea protons.Provides information on the strength and nature of hydrogen bonding interactions. analis.com.my

Structure-Reactivity and Structure-Selectivity Relationships in Organocatalytic Systems

The systematic modification of the catalyst structure and the subsequent evaluation of its performance in a given reaction are fundamental to developing highly effective organocatalysts. These structure-activity and structure-selectivity relationship (SAR/SSR) studies provide empirical data that can guide the design of new catalysts and offer further insights into the reaction mechanism. nih.govmdpi.com

For guanidine-thiourea bifunctional organocatalysts, several structural features can be systematically varied. These include the nature of the chiral backbone, the substituents on the guanidine and thiourea moieties, and the linker connecting these two functional groups. nih.govresearchgate.net

In the development of catalysts for the asymmetric Henry reaction, it was found that catalysts with an octadecyl-substituted guanidine group and a chiral spacer derived from phenylalanine efficiently promoted the reaction, affording high asymmetric induction for a range of aldehydes. researchgate.net This highlights the importance of both the electronic properties of the guanidine unit and the steric environment created by the chiral scaffold.

Further studies have shown that there is often an optimal acidity/hydrogen bond donor capacity for the thiourea moiety. mdpi.com For instance, in an asymmetric Pinder reaction, it was observed that both highly acidic and weakly acidic thiourea analogues were poor catalysts, while a catalyst with intermediate acidity provided the best results. mdpi.com This suggests a delicate balance is required for effective catalysis.

The enantioselectivity of these catalytic systems can be highly sensitive to subtle changes in the catalyst structure. For example, in the nitro-Michael addition, even small modifications to the catalyst can lead to significant changes in the enantiomeric excess of the product. nih.gov This sensitivity underscores the intricate nature of the non-covalent interactions that govern stereocontrol in these systems.

Catalyst ModificationReactionEffect on Reactivity/SelectivityReference
Octadecyl-substituted guanidineAsymmetric Henry ReactionEfficiently promoted the reaction with high asymmetric induction. researchgate.net
Varied acidity of thioureaAsymmetric Pinder ReactionAn optimal acidity was found to be crucial for catalytic activity. mdpi.com
Modification of chiral backboneGeneral Asymmetric ReactionsSignificant impact on enantioselectivity. nih.gov

Synthetic Transformations and Chemical Reactivity of 1 Methyl 2 Piperidinylidene Thiourea

Transformations Involving the Thiourea (B124793) Moiety

The thiourea group is a highly reactive functional unit, characterized by its nucleophilic sulfur and nitrogen atoms and an electrophilic thiocarbonyl carbon. These properties are exploited in various cyclization and derivatization reactions.

The thiourea moiety serves as a key precursor for the synthesis of a wide array of nitrogen- and sulfur-containing heterocycles.

Thiazolidinones: One of the most common transformations of thiourea derivatives is their cyclization to form thiazolidin-4-ones. This is typically achieved by reacting the thiourea with bifunctional reagents such as α-haloacetic acids or their esters. For (1-Methyl-2-piperidinylidene)thiourea, the reaction with reagents like ethyl bromoacetate in the presence of a base (e.g., sodium acetate) would proceed via initial S-alkylation followed by intramolecular cyclization to yield a 2-imino-thiazolidin-4-one derivative. mdpi.com Another established route involves the cyclocondensation with dialkyl acetylenedicarboxylates, which has been successfully applied to other N,N-disubstituted thioureas to form thiazolidinone scaffolds. mdpi.comnih.govresearchgate.net

The general reaction involves the nucleophilic attack of the sulfur atom on the electrophilic carbon of the reagent, followed by an intramolecular condensation reaction that forms the five-membered thiazolidinone ring.

Table 1: Representative Cyclization Reactions for Thiazolidinone Synthesis

Reagent Type Typical Conditions Product Class
α-Haloesters (e.g., Ethyl bromoacetate) Reflux in ethanol with a weak base (e.g., Sodium Acetate) 2-Iminothiazolidin-4-ones
α-Haloacids (e.g., Chloroacetic acid) Reflux in a suitable solvent with a condensing agent 2-Iminothiazolidin-4-ones

Pyrimidines: The thiourea functional group can act as an N-C-N fragment in the construction of pyrimidine rings. A widely used method is the condensation with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones (chalcones). bu.edu.eg In a typical synthesis, this compound could react with a 1,3-diketone (e.g., acetylacetone) or a β-ketoester (e.g., ethyl acetoacetate) under acidic or basic conditions. The reaction proceeds through the formation of an intermediate that subsequently cyclizes and dehydrates to afford a 2-thioxopyrimidine derivative. Such reactions are fundamental in building diverse pyrimidine-based structures. rsc.org

Table 2: Representative Cyclization Reactions for Pyrimidine Synthesis

Reagent Type Typical Conditions Product Class
1,3-Dicarbonyl compounds Acidic or basic catalysis, often with heating 2-Thioxodihydropyrimidines
α,β-Unsaturated ketones (Chalcones) Basic conditions (e.g., ethanolic KOH), reflux 2-Thioxotetrahydropyrimidines

The nitrogen and sulfur atoms of the thiourea moiety are key sites for further functionalization.

Nitrogen Centers: The primary amine (-NH2) group of the thiourea is nucleophilic and can undergo reactions such as acylation, alkylation, and condensation. Acylation with acid chlorides or anhydrides yields N-acylthiourea derivatives. mdpi.comnih.gov These reactions typically proceed by nucleophilic attack of the nitrogen on the carbonyl carbon of the acylating agent. mdpi.com Derivatization of amino acids with reagents like benzoyl isothiocyanate highlights the reactivity of the amino group in forming new thiourea linkages. nih.govresearchgate.net

Sulfur Center: The sulfur atom of the thiocarbonyl group (C=S) is a soft nucleophile. It can be readily alkylated with alkyl halides to form isothiouronium salts. This S-alkylation is often the initial step in certain cyclization reactions. researchgate.net The sulfur atom is also susceptible to oxidation by various oxidizing agents. researchgate.net For instance, oxidation can lead to the formation of sulfoxides or sulfones, or in some cases, complete replacement of sulfur with oxygen to yield the corresponding urea derivative. The nucleophilic character of the sulfur also allows it to act as a ligand, coordinating with various metal ions to form stable complexes. nih.gov

Chemical Reactivity of the Piperidinylidene Ring System

The (1-Methyl-2-piperidinylidene) moiety is a cyclic amidine, which confers specific reactivity to the piperidine (B6355638) ring. The N-methylated piperidine ring is generally a stable saturated heterocycle. jubilantingrevia.com

Direct functionalization of the C-H bonds of a saturated piperidine ring is a challenging but increasingly feasible area of organic synthesis. Modern methods often rely on the in-situ formation of an iminium ion intermediate, which can then be attacked by a nucleophile. acs.orgnih.govacs.org For N-alkyl piperidines, this can be achieved through oxidation. This strategy allows for the selective introduction of alkyl, aryl, or other functional groups at the α-position (C6) of the piperidine ring. researcher.life

However, catalyst-controlled C-H insertion reactions, for example using rhodium catalysts, have been shown to functionalize piperidine rings at the C2, C3, or C4 positions, although the selectivity is highly dependent on the nature of the N-substituent (e.g., N-Boc or N-Bs). nih.gov The application of these methods to the specific this compound substrate would require careful optimization, as the existing substitution pattern would influence the regioselectivity of such transformations.

The N-methylpiperidine ring is a conformationally stable six-membered heterocycle. researchgate.netacs.orgrsc.org Under standard laboratory conditions, the piperidine ring is robust and does not readily undergo ring-opening or expansion reactions. Such transformations would require harsh conditions or specifically designed substrates that could facilitate cleavage of the C-C or C-N bonds within the ring, and are not considered a typical reactivity profile for this system.

Reactivity Profiles Towards Various Electrophilic and Nucleophilic Reagents

The presence of multiple functional groups in this compound results in a complex reactivity profile with distinct nucleophilic and electrophilic centers.

Nucleophilic Reactivity: The molecule possesses several nucleophilic sites. The sulfur atom is the most prominent soft nucleophile, readily reacting with soft electrophiles. The nitrogen atoms of the thiourea and the piperidine ring also exhibit nucleophilic character. The molecule is expected to react with a range of electrophiles:

Alkylating agents (e.g., alkyl halides): Primarily leads to S-alkylation, forming isothiouronium salts.

Acylating agents (e.g., acyl chlorides): Leads to N-acylation at the terminal -NH2 group. researchgate.net

Michael acceptors (e.g., α,β-unsaturated carbonyls): The sulfur atom can act as a nucleophile in conjugate addition reactions.

Electrophilic Reactivity: The primary electrophilic center is the carbon atom of the thiocarbonyl group (C=S). This site can be attacked by strong nucleophiles. The amidine carbon of the piperidinylidene ring also has electrophilic character and could potentially react with potent nucleophiles, although this is less common. The reactivity of amidines as electrophiles, particularly when protonated or activated, is a known feature of this functional group. researchgate.netacs.org

Table 3: Summary of Reactivity Profiles

Reagent Type Site of Reaction on this compound Expected Product Type
Electrophiles
Alkyl Halides Thiourea Sulfur Isothiouronium Salt
Acyl Halides Terminal Thiourea Nitrogen (-NH2) N-Acylthiourea Derivative
α-Haloesters Thiourea Sulfur (initially), then Nitrogen Thiazolidinone Derivative
1,3-Diketones Thiourea Nitrogens Pyrimidine Derivative
Nucleophiles
Strong Nucleophiles (e.g., Organolithiums) Thiocarbonyl Carbon (C=S) Addition Product/Thiol

Elucidation of Tautomeric Equilibria in this compound Remains an Open Area of Chemical Inquiry

Despite extensive database searches, detailed scientific literature specifically investigating the tautomeric equilibria and corresponding reactivity of this compound is not publicly available. As a result, a comprehensive analysis based on experimental or computational research findings for this particular compound cannot be provided at this time.

The study of tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is fundamental to understanding the reactivity and properties of many organic molecules. For thiourea and its derivatives, the most common form of tautomerism involves the thione-thiol equilibrium, where a proton can be transferred between the sulfur and nitrogen atoms. This equilibrium can be significantly influenced by factors such as the electronic nature of substituents, solvent polarity, temperature, and pH.

In the case of this compound, the molecule possesses a unique cyclic amidine moiety attached to the thiourea group. This structural feature introduces the possibility of additional tautomeric forms beyond the simple thione-thiol equilibrium. For instance, proton transfer could potentially involve the nitrogen atoms of the piperidine ring and the exocyclic imino group, leading to a more complex set of equilibria.

The reactivity of this compound would be intrinsically linked to its dominant tautomeric form under specific reaction conditions. The nucleophilicity of the sulfur and nitrogen atoms, for example, would vary significantly between the different tautomers, thereby dictating the outcome of chemical reactions.

While general principles of thiourea chemistry suggest that the thione form is typically more stable, the specific electronic and steric effects of the 1-methyl-2-piperidinylidene substituent could alter this preference. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, coupled with computational chemistry, would be invaluable tools for elucidating the tautomeric landscape of this compound. Such studies would provide crucial insights into its structure, stability, and chemical behavior.

The absence of specific research on this compound highlights a gap in the current chemical literature and presents an opportunity for future investigation into the fascinating and complex world of tautomerism in heterocyclic thiourea derivatives.

Advanced Research and Future Directions in 1 Methyl 2 Piperidinylidene Thiourea Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of (1-Methyl-2-piperidinylidene)thiourea and its derivatives is a critical area of research, with a focus on improving efficiency, yield, and sustainability. Traditional methods for synthesizing thiourea (B124793) derivatives often involve the use of hazardous reagents like thiophosgene (B130339) or carbon disulfide. researchgate.netmdpi.com Recent research has explored greener and more efficient alternatives.

One approach involves a two-step procedure where thiocarbamic chlorides are first prepared from primary amines and thiophosgene, followed by a reaction with bis-amines. mdpi.com Another method utilizes the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur. nih.gov Furthermore, a catalyst-free method for synthesizing symmetric thiourea derivatives using carbon disulfide and aromatic primary amines in water under sunlight has been developed, offering a simple and environmentally friendly procedure. nih.gov

Researchers are also exploring the use of solid-phase peptide synthesis (SPPS) techniques. For instance, 4-methylpiperidine (B120128) has been investigated as an efficient reagent for the removal of the Fmoc protecting group in SPPS, suggesting its potential application in the synthesis of more complex structures containing the this compound moiety. researchgate.net The development of one-pot multicomponent reactions is another promising avenue, aiming to construct complex molecules in fewer steps under green reaction conditions. rsc.org

The following table summarizes some of the synthetic methods for thiourea derivatives:

MethodReagentsKey Features
Two-Step ProcedurePrimary amines, thiophosgene, bis-aminesStepwise synthesis allowing for controlled introduction of substituents. mdpi.com
Isocyanide-Based SynthesisIsocyanides, aliphatic amines, elemental sulfurAvoids the use of highly toxic thiophosgene. nih.gov
Catalyst-Free SynthesisAromatic primary amines, carbon disulfide, waterGreen and sustainable method utilizing sunlight. nih.gov
Solid-Phase Synthesis4-Methylpiperidine as Fmoc removal reagentPotential for synthesizing complex peptide-like structures. researchgate.net
Multicomponent ReactionsVarious starting materials in a one-pot setupHigh synthetic efficiency and atom economy. rsc.org

Exploration of Emerging Catalytic Applications in Organic Synthesis

This compound and related thiourea derivatives have emerged as powerful organocatalysts. Their catalytic activity stems from their ability to form hydrogen bonds, activating substrates and influencing reaction pathways. wikipedia.org This non-covalent interaction allows for catalysis under mild and often neutral conditions, making them suitable for a wide range of organic transformations. wikipedia.org

Thiourea-based organocatalysts have shown excellent activity in various reactions, including asymmetric multicomponent reactions (AMCRs). rsc.org Bifunctional thiourea catalysts, which possess both a hydrogen-bond donating thiourea moiety and a basic functional group, can simultaneously activate both the electrophile and the nucleophile, leading to high enantioselectivity. rsc.org

The advantages of using thiourea organocatalysts include:

Metal-free and non-toxic: They offer a greener alternative to traditional metal-containing catalysts. wikipedia.org

Mild reaction conditions: They are often effective under neutral pH and ambient temperatures, tolerating sensitive substrates. wikipedia.org

Water-tolerant: Some thiourea catalysts can function effectively in aqueous media. wikipedia.org

Easy to modulate: Their structure can be easily modified to tune their catalytic activity and selectivity. wikipedia.org

Integration of this compound Chemistry with Flow Chemistry and Automation Technologies

The integration of this compound chemistry with flow chemistry and automation presents significant opportunities for process optimization and discovery. Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers several advantages, including enhanced safety, better heat and mass transfer, and the potential for rapid reaction optimization.

While specific research on the integration of this compound with flow chemistry is still emerging, the principles of automated synthesis and reaction optimization are highly applicable. nih.gov Automated systems can be employed for high-throughput screening of reaction conditions, catalyst optimization, and the synthesis of compound libraries for drug discovery and materials science applications. nih.gov The development of automated tools can significantly accelerate the discovery of new applications for this compound and its derivatives. nih.gov

Application of Advanced Spectroscopic and Structural Analysis Techniques

A thorough understanding of the structure and properties of this compound is crucial for its application. Advanced spectroscopic and structural analysis techniques play a pivotal role in this endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the structure of newly synthesized derivatives. mdpi.comresearchgate.net Shifts in the NMR signals upon coordination to metal ions or during catalytic processes can provide insights into the electronic environment and bonding interactions. researchgate.netmdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of this compound and its derivatives in the solid state. bohrium.comresearchgate.net This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding their catalytic activity and material properties. bohrium.comksu.edu.tr

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify functional groups and to study changes in vibrational frequencies upon complexation or reaction. mdpi.comksu.edu.tr For instance, shifts in the C=S and N-H stretching frequencies can indicate the involvement of the thiourea moiety in hydrogen bonding or coordination. ksu.edu.tr

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for determining the exact mass and molecular formula of the synthesized compounds. mdpi.com

The following table highlights the application of these techniques:

TechniqueInformation Gained
NMR SpectroscopyStructural confirmation, electronic environment, bonding interactions. mdpi.comresearchgate.netresearchgate.netmdpi.com
X-ray Crystallography3D structure, bond lengths and angles, intermolecular interactions. bohrium.comresearchgate.netksu.edu.tr
FT-IR SpectroscopyFunctional group identification, changes in vibrational frequencies. mdpi.comksu.edu.tr
Mass SpectrometryExact mass and molecular formula determination. mdpi.com

Deeper Computational Understanding of the Compound's Reactivity and Interactions

Computational chemistry provides a powerful tool for gaining a deeper understanding of the reactivity and interactions of this compound at the molecular level. Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure, geometry, and reactivity of thiourea derivatives. researchgate.netresearchgate.net

Computational studies can be used to:

Predict molecular properties: Properties such as molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO) can be calculated to predict reactive sites and chemical reactivity. mdpi.com

Elucidate reaction mechanisms: DFT calculations can help to map out the energy profiles of reaction pathways, providing insights into the role of the catalyst and the transition states involved.

Model intermolecular interactions: The hydrogen bonding and other non-covalent interactions that are crucial for the catalytic activity of thioureas can be studied in detail using computational methods. researchgate.net

Guide rational design: Computational screening and molecular docking studies can be used to design new thiourea derivatives with enhanced catalytic activity or specific binding properties for biological targets. mdpi.comnih.govnih.gov For example, molecular docking has been used to study the interaction of thiourea analogs with protein targets. mdpi.com

Exploration of Material Science Applications (excluding biological)

The unique properties of this compound and its derivatives make them promising candidates for various applications in material science. Their ability to form strong hydrogen bonds and coordinate with metal ions opens up possibilities for the design of novel materials.

Potential applications include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The thiourea moiety can act as a ligand to coordinate with metal ions, leading to the formation of coordination polymers and MOFs. ksu.edu.tr These materials can have interesting properties, such as porosity and catalytic activity.

Sensors: The interaction of the thiourea group with specific analytes through hydrogen bonding or coordination can be exploited for the development of chemical sensors.

Corrosion Inhibitors: Thiourea derivatives have been investigated as corrosion inhibitors for various metals. Their effectiveness is attributed to their ability to adsorb onto the metal surface and form a protective layer.

While research in this area is still developing, the fundamental properties of this compound suggest a rich potential for its use in the creation of new functional materials.

Addressing Current Challenges and Identifying Future Opportunities in Piperidinylidene Thiourea Research

Despite the significant progress in the chemistry of this compound and related compounds, several challenges and opportunities remain.

Current Challenges:

Synthesis: Developing more sustainable and scalable synthetic routes that avoid the use of toxic reagents remains a key challenge. nih.gov

Catalyst Stability and Reusability: While organocatalysts offer many advantages, their stability and reusability can sometimes be limited. Further research is needed to develop more robust and recyclable catalysts.

Understanding Reaction Mechanisms: A deeper understanding of the intricate mechanisms by which these catalysts operate is crucial for the rational design of more efficient systems.

Future Opportunities:

Asymmetric Catalysis: The development of new chiral piperidinylidene thiourea catalysts for a broader range of asymmetric transformations holds immense potential. rsc.org

Tandem and Cascade Reactions: Designing catalysts that can promote multiple reactions in a single pot (tandem or cascade reactions) would significantly improve synthetic efficiency.

Supramolecular Chemistry: The self-assembly properties of these molecules, driven by hydrogen bonding, can be harnessed to create complex supramolecular architectures with novel functions.

Green Chemistry: Further exploration of water-based and solvent-free reaction conditions will contribute to the development of more environmentally friendly chemical processes. nih.govwikipedia.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1-Methyl-2-piperidinylidene)thiourea derivatives, and how can their purity be verified?

  • Answer : Synthesis typically involves reacting substituted piperidine derivatives with thiourea under controlled conditions, such as in polar solvents (e.g., ethanol or acetonitrile). Purification is achieved via crystallization from ethanol or water, followed by vacuum drying . Purity verification requires elemental analysis (C, H, N, S content) and spectroscopic characterization. Infrared (IR) spectroscopy identifies key functional groups (e.g., ν(C=S) at ~1190 cm⁻¹ and ν(N-H) at ~3179 cm⁻¹), while nuclear magnetic resonance (NMR) confirms structural integrity . For crystalline derivatives, X-ray diffraction using programs like SHELXL ensures precise structural determination .

Q. What spectroscopic techniques are most effective for characterizing substituted thiourea compounds?

  • Answer : IR spectroscopy is critical for detecting sulfur-related bonds (e.g., C=S) and hydrogen bonding in thiourea derivatives . NMR (¹H/¹³C) resolves electronic environments of methyl and piperidinylidene groups. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography (via SHELX programs) provides unambiguous structural data, particularly for resolving tautomeric forms or isomerization risks during synthesis .

Q. What safety protocols are essential when handling thiourea derivatives in the laboratory?

  • Answer : Due to thyroid toxicity and carcinogenic potential (IARC Group 3), researchers must use fume hoods, nitrile gloves, and lab coats to prevent inhalation or dermal contact . Waste disposal should follow RCRA guidelines (U219 code), and incompatible chemicals (e.g., nitric acid) must be strictly segregated to avoid violent reactions .

Advanced Research Questions

Q. How can researchers address contradictions in the pharmacological efficacy of thiourea derivatives across cancer cell lines?

  • Answer : Variability in apoptosis induction (e.g., cytochrome c release vs. Bcl-2 modulation) may arise from cell line-specific redox environments or differences in mitochondrial membrane potential (ΔψM) assays. Standardized protocols for dose-response curves (e.g., IC₅₀ determination) and pathway-specific inhibitors (e.g., caspase-9) are recommended. Statistical validation using ANOVA and post-hoc tests (e.g., Tukey’s HSD) can resolve discrepancies .

Q. What experimental design considerations are critical for studying thermal decomposition kinetics of thiourea derivatives in materials synthesis?

  • Answer : Thermal stability studies require thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to track mass loss and enthalpy changes. Preheating consistency is vital to avoid thiourea isomerization to ammonium thiocyanate above 170°C, which alters reaction pathways . Kinetic modeling (e.g., Johnson-Mehl-Avrami equation) quantifies decomposition rates, with activation energy (E) and entropy (ΔS⁺) calculated via Arrhenius plots .

Q. How can thiourea derivatives be optimized for selective phosphate removal in environmental applications?

  • Answer : Polymer-thiourea hybrids achieve selective phosphate sorption via ligand-specific interactions. Experimental variables include pH (optimized at 5–7 for H₂PO₄⁻ dominance), thiourea grafting density, and competing ion studies (e.g., sulfate/nitrate). Flocculation efficiency is quantified using inductively coupled plasma (ICP) or colorimetric assays (e.g., molybdenum-blue method) .

Q. What methodologies assess the environmental impact of thiourea derivatives in industrial applications?

  • Answer : Biodegradation studies under OECD 301 guidelines measure chemical oxygen demand (COD) reduction. Ecotoxicology assays (e.g., Daphnia magna mortality or algal growth inhibition) evaluate aquatic toxicity. Life-cycle analysis (LCA) integrates synthesis waste streams and thiourea’s persistence in soil/water systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.